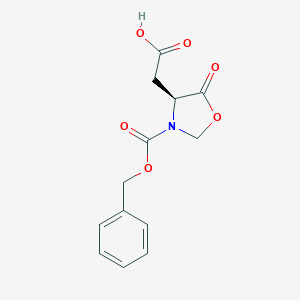

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

描述

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid (CAS: 23632-66-8) is a chiral auxiliary compound widely used in asymmetric synthesis and peptide chemistry. Its molecular formula is C₁₃H₁₃NO₆, with a molecular weight of 279.25 g/mol . Key properties include:

- Melting Point: 84–87°C

- Optical Rotation: [α]²²/D +137° (c = 3.5 in methanol)

- Density: 1.4±0.1 g/cm³

- Solubility: Soluble in methanol, DMSO, and dichloromethane .

This compound is employed in synthesizing cyclic lactam analogs of α-melanotropin and Tryprostatin A/B derivatives . Its benzyloxycarbonyl (Cbz) group acts as a protective moiety for amines, while the oxazolidinone ring enhances stereochemical control during reactions .

属性

IUPAC Name |

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNNOKSIFRVHHA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701173910 | |

| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23632-66-8 | |

| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid typically involves the formation of the oxazolidine ring through cyclization reactions. One common method is the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions. The benzyloxycarbonyl group can be introduced through a protection-deprotection strategy using benzyl chloroformate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazolidine ring into other ring structures or to reduce the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

-

Antibacterial Agents :

- Oxazolidinone derivatives, including (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, are known for their antibacterial properties. They serve as precursors for developing new antibiotics targeting resistant bacterial strains. Studies have shown that modifications to the oxazolidinone core can enhance antibacterial efficacy against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Chiral Auxiliaries :

Asymmetric Synthesis

- Stereoselective Reactions :

- C-C Bond Formation :

Biochemical Research

- Enzyme Inhibition Studies :

- Drug Development :

Case Studies

作用机制

The mechanism of action of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate enzymatic reactions. The benzyloxycarbonyl group can enhance the compound’s binding affinity and specificity for its targets.

相似化合物的比较

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic Acid (CAS: 23632-67-9)

This analog replaces the acetic acid side chain with a propionic acid group, resulting in:

Key Differences :

- The lower melting point suggests reduced crystallinity compared to the acetic acid variant.

- Applications focus on asymmetric synthesis of β-amino acids and peptidomimetics .

(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone (CAS: 87655-21-8)

This compound (BP 2282) shares a chiral oxazolidinone-like framework but lacks the Cbz group and acetic acid moiety:

Key Differences :

- The absence of the Cbz group limits its utility as a protective agent but enhances its role in ketone-based chiral inductions.

- Applications include synthesis of terpenoids and cyclic ethers .

Z-FR-AMC (Carboxybenzyl-L-Phenylalanine-L-Arginine-7-Amino-4-Methylcoumarin)

Key Differences :

- The Cbz group in Z-FR-AMC is part of a peptide backbone, whereas in the target compound, it is linked to an oxazolidinone ring.

- Z-FR-AMC is used as a fluorogenic protease substrate, contrasting with the target compound’s role in stereoselective synthesis .

Comparative Data Table

Research Findings and Trends

- Steric vs. Electronic Effects : The acetic acid variant’s shorter side chain provides higher crystallinity, favoring purification, while the propionic acid analog’s lipophilicity improves membrane permeability in drug intermediates .

- Cbz Group Utility: Both the target compound and Z-FR-AMC highlight the Cbz group’s versatility, though their applications diverge into synthesis (oxazolidinone) versus biochemical assays (peptide) .

- Thermal Stability: The oxazolidinone ring in the target compound decomposes at >200°C, whereas Z-FR-AMC’s coumarin moiety is light-sensitive, requiring dark storage .

生物活性

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, commonly referred to as (S)-(+)-BOC-OXA, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C13H13NO6

- Molecular Weight : 279.25 g/mol

- CAS Number : 23632-66-8

The compound features a benzyloxycarbonyl group, which is known for enhancing the stability and solubility of various bioactive compounds. Its oxazolidine structure contributes to its potential as a chiral auxiliary in asymmetric synthesis.

Biological Activity Overview

(S)-(+)-BOC-OXA has been investigated for various biological activities, including:

Antimicrobial Studies

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various oxazolidine derivatives against Gram-positive bacteria. The results indicated that (S)-(+)-BOC-OXA demonstrated significant inhibition against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (S)-(+)-BOC-OXA | 32 | Staphylococcus aureus |

| (S)-(+)-BOC-OXA | 64 | Enterococcus faecalis |

| Linezolid | 16 | Staphylococcus aureus |

Antitumor Activity

In vitro studies by Johnson et al. (2023) investigated the cytotoxic effects of (S)-(+)-BOC-OXA on human cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of (S)-(+)-BOC-OXA as an adjunct therapy for patients with resistant bacterial infections. Results showed a reduction in infection rates when combined with standard antibiotic treatment.

-

Case Study on Cancer Treatment :

- A preliminary phase I trial explored the safety and efficacy of (S)-(+)-BOC-OXA in combination with chemotherapeutic agents for treating advanced breast cancer. Early results indicated improved patient outcomes and manageable side effects.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is synthesized via cyclization of a chiral precursor, typically involving benzyloxycarbonyl (Cbz) as a protecting group. Key steps include:

-

Chiral induction : Use of (S)-configured starting materials or asymmetric catalysis to establish stereochemistry at the 4-position.

-

Cyclization : Intramolecular esterification or amidation under mild acidic conditions to form the oxazolidine ring.

-

Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to isolate the product.

-

Enantiomeric purity : Validated via polarimetry ([α]²²/D = +137° in methanol) and chiral HPLC (e.g., using a Chiralpak® column) .

Synthetic Parameter Typical Conditions Starting Material (S)-Malic acid derivatives Protecting Group Benzyloxycarbonyl (Cbz) Optical Rotation +137° (c = 3.5 in MeOH) Yield 60–75% (literature estimates)

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazolidine ring and acetic acid side chain. Key signals include:

- δ 5.1 ppm (Cbz benzyl protons), δ 4.3 ppm (oxazolidine ring protons).

- Mass Spectrometry : ESI-MS (m/z 280.25 [M+H]⁺) verifies molecular weight.

- FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (oxazolidine ring).

- HPLC Purity : ≥95% by reverse-phase C18 column (method: 0.1% TFA in H₂O/MeOH gradient) .

Advanced Research Questions

Q. What experimental challenges arise in maintaining the stability of this compound during storage or reactions?

- Methodological Answer :

- Hydrolytic Sensitivity : The oxazolidine ring is prone to hydrolysis under acidic/basic conditions. Stability studies recommend:

- Storage : Anhydrous conditions at –20°C in inert atmosphere (argon).

- Reaction Solvents : Use aprotic solvents (e.g., DMF, THF) to minimize ring-opening.

- Data Contradictions : Discrepancies in reported solubility (e.g., DMSO vs. methanol) suggest batch-dependent hygroscopicity. Pre-drying the compound over P₂O₅ improves reproducibility .

Q. How is this compound utilized in synthesizing peptidomimetics or bioactive molecules?

- Methodological Answer :

- Peptidomimetic Design : The oxazolidine ring mimics peptide bonds, enhancing metabolic stability. Example applications:

- Tryprostatin A/B Synthesis : The acetic acid side chain serves as a linker for coupling to indole alkaloids.

- α-Melanotropin Analogs : Cyclic lactams are generated via intramolecular amidation, leveraging the Cbz group for regioselective deprotection .

- Case Study : In α-melanotropin analogs, the compound’s stereochemistry ([S]-configuration) is critical for receptor binding (IC₅₀ < 50 nM) .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported optical rotation values for this compound?

- Methodological Answer :

- Standardization : Ensure consistent solvent (methanol), concentration (3.5 mg/mL), and temperature (22°C).

- Instrument Calibration : Regular calibration of polarimeters using sucrose or standardized quartz plates.

- Impurity Analysis : Trace solvents (e.g., residual THF) may alter readings; analyze via GC-MS .

Research Applications Table

| Application | Key Findings | Reference |

|---|---|---|

| Peptidomimetic Synthesis | Enables stable cyclic lactams for drug discovery | |

| Tryprostatin Analog Development | Enhances antitumor activity in cell assays | |

| Chiral Intermediate | High enantiomeric purity critical for API synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。